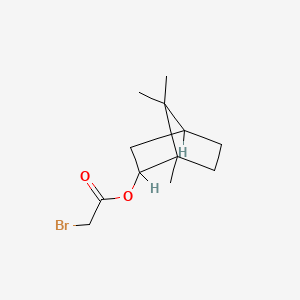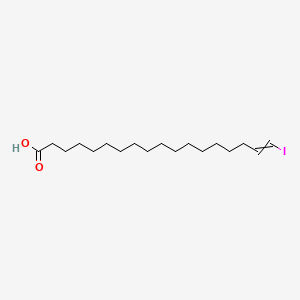
Proxyl nitroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROXYL is a member of aminoxyls and a member of pyrrolidines. It has a role as a radical scavenger.
Scientific Research Applications
Radioprotection
- Radioprotective Effects : Proxyl nitroxides have demonstrated significant radioprotective properties. For instance, 3-carbamoyl-PROXYL did not cause a substantial decrease in blood pressure and provided comparable radioprotection to other compounds in this class (Hahn et al., 1998).
- Radioprotective Properties of Various Nitroxides : Further studies have established nitroxides, such as Tempol and 3-aminomethyl-PROXYL, as a general class of nonthiol radioprotectors, providing in vitro radioprotection against radiation-induced cytotoxicity (Hahn et al., 1992).
Membrane and Cellular Studies
- Spin Probe for Model Membranes : Proxyl nitroxide has been used as a spin probe in model membrane studies. The steroidal this compound was shown to be effective in monitoring changes in membrane fluidity and permeability (Banerjee et al., 1993).
- Imaging of Cancer Based on Tissue Redox Activity : Cell-penetrating nitroxides like SLENU and TEMPOL have been used as contrast agents for MRI of cancer, exploiting their redox activity in tissues (Zhelev et al., 2012).
Antioxidant Activity and Polymerization
- Inhibition of Protein Glycoxidation : Nitroxides, including TEMPO derivatives, have shown potential in preventing glycoxidation, suggesting their use as antioxidants (Sadowska-Bartosz et al., 2015).
- Effects on Radical Polymerizations : 3‐carboxy‐PROXYL has been identified as an effective inhibitor for radical polymerizations, impacting the molecular weight and polydispersity of polymers (Bevington & Hunt, 2005).
Magnetic Resonance Imaging (MRI)
- Magnetic Resonance Imaging of Multiple Objects : this compound derivatives have been explored as non-metallic MRI contrast agents, showing potential in imaging tumors, the liver, kidneys, and the cardiovascular system (Wang et al., 2021).
Properties
| 3229-53-6 | |
Molecular Formula |
C8H16NO |
Molecular Weight |
142.22 g/mol |
InChI |
InChI=1S/C8H16NO/c1-7(2)5-6-8(3,4)9(7)10/h5-6H2,1-4H3 |
InChI Key |
RPDUDBYMNGAHEM-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1[O])(C)C)C |
Canonical SMILES |
CC1(CCC(N1[O])(C)C)C |
| 3229-53-6 | |
synonyms |
2,2,5,5-tetramethylpyrrolidine-N-oxyl nitroxide proxyl nitroxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



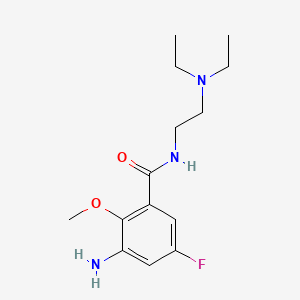
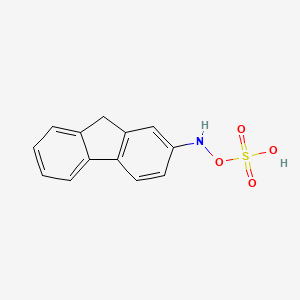
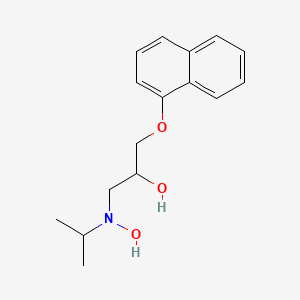
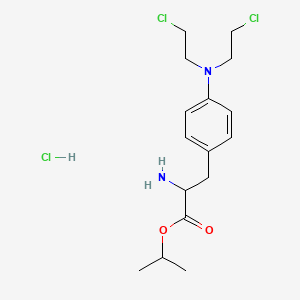

![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)
![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)
